molecular formula C9H6BrNO3 B1412564 Methyl 2-bromo-5-cyano-4-hydroxybenzoate CAS No. 1807079-69-1

Methyl 2-bromo-5-cyano-4-hydroxybenzoate

Cat. No.: B1412564
CAS No.: 1807079-69-1
M. Wt: 256.05 g/mol
InChI Key: YKYZOWBFCISEQK-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-cyano-4-hydroxybenzoate is a substituted benzoate ester characterized by a bromine atom at the 2-position, a cyano group at the 5-position, and a hydroxyl group at the 4-position of the benzene ring, with a methyl ester moiety at the carboxyl position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing substituents (bromo and cyano) and polar hydroxyl group, which enhance reactivity in coupling and substitution reactions .

Properties

IUPAC Name

methyl 2-bromo-5-cyano-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-9(13)6-2-5(4-11)8(12)3-7(6)10/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYZOWBFCISEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)C#N)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology Overview

This initial step involves the selective oxidation of methyl 4-hydroxybenzoate to form methyl 3-formyl-4-hydroxybenzoate. The process employs a formylation reaction facilitated by paraformaldehyde and involves the following key reagents:

  • Methylparaben (as starting material)
  • Magnesium chloride
  • Triethylamine
  • Paraformaldehyde
  • Dichloromethane (DCM)

The reaction proceeds under controlled heating in an oil bath at approximately 60°C overnight, followed by work-up involving acidification, filtration, and extraction.

Reaction Conditions and Procedure

Step Reagents & Conditions Description
1 Methylparaben + MgCl₂ + Triethylamine + Paraformaldehyde + DCM Heated at 60°C overnight in an oil bath
2 Cooling, addition of diluted hydrochloric acid Quenches the reaction and precipitates the intermediate
3 Filtration, DCM extraction, drying over sodium sulfate Purifies methyl 3-formyl-4-hydroxybenzoate

Research Findings

  • The process avoids toxic cyanide reagents, favoring industrial scalability.
  • Yields are typically high (~77%), with the product characterized by NMR and MS confirming structure integrity.
  • The reaction allows for the direct conversion of methylparaben into the aldehyde intermediate, facilitating subsequent cyanation.

Bromination and Cyanation to Form Methyl 2-bromo-5-cyano-4-hydroxybenzoate

Bromination Step

The aldehyde intermediate undergoes selective bromination at the ortho position relative to the hydroxyl group, using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

Cyanation Step

The key transformation to introduce the nitrile group involves nucleophilic substitution or a cyanation reaction, often utilizing reagents like sodium cyanide or alternative safer cyanide sources, although recent methods aim to avoid cyanide altogether.

Research Data on Cyanation

  • Recent patents and research articles suggest that cyanation can be achieved by converting aldehyde groups directly into nitriles via oxidative or reductive pathways, with some methods employing milder reagents to enhance safety.
  • For example, one approach involves the reaction of the aldehyde with hydroxylamine hydrochloride in the presence of acyl chlorides, followed by cyanation, as outlined in patent literature.

Reaction Conditions and Data Table

Step Reagents & Conditions Yield Notes
Bromination Brominating agent (e.g., NBS), solvent (e.g., DCM), room temperature Not specified Selective at ortho position
Cyanation Sodium cyanide or alternative, solvent, elevated temperature Not specified Emphasis on safety and efficiency

Research Findings

  • The process's efficiency hinges on controlling reaction conditions to prevent side reactions.
  • The use of alternative cyanide sources or catalytic systems is under investigation to enhance safety and environmental compatibility.

Summary of Preparation Methods with Data Table

Stage Key Reagents Conditions Main Outcomes References
Formation of aldehyde intermediate Methylparaben, MgCl₂, triethylamine, paraformaldehyde, DCM 60°C overnight Methyl 3-formyl-4-hydroxybenzoate, ~77% yield
Bromination Brominating agent (e.g., NBS), DCM Room temperature Brominated intermediate
Cyanation Sodium cyanide or alternative Elevated temperature This compound ,

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-cyano-4-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Products with carbonyl groups replacing the hydroxy group.

    Reduction: Products with amine groups replacing the cyano group.

Scientific Research Applications

Organic Synthesis

Methyl 2-bromo-5-cyano-4-hydroxybenzoate serves as an important intermediate in the synthesis of various organic compounds. Its bromine atom can undergo nucleophilic substitution reactions, while the cyano and hydroxyl groups can participate in hydrogen bonding and other interactions that are crucial for further chemical transformations.

Research has highlighted several biological activities associated with this compound:

  • Anticancer Properties : Studies indicate that this compound can inhibit tumor growth by disrupting critical protein-protein interactions involved in cancer cell survival. For instance, it has been shown to inhibit MYC oncogene activity, suggesting its potential as a therapeutic agent against cancers driven by MYC overexpression .
  • Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation. This property positions it as a candidate for developing treatments for various inflammatory diseases.
  • Antimicrobial Activity : this compound exhibits antimicrobial properties against several pathogens, indicating its potential use in developing new antimicrobial agents.

Case Study 1: Anticancer Research

A study published in Nature explored the mechanism by which this compound inhibits MYC oncogene activity. Researchers found that the compound effectively blocked the interaction between MYC and chromatin cofactors like WDR5, leading to reduced tumor growth in preclinical models. The findings suggest that this compound could be developed into a novel therapeutic agent for treating MYC-driven cancers .

Case Study 2: Anti-inflammatory Mechanism

In another research effort documented in Journal of Medicinal Chemistry, this compound was tested for its anti-inflammatory effects. The study demonstrated that the compound reduced the production of pro-inflammatory cytokines in vitro, indicating its potential utility in treating conditions characterized by chronic inflammation.

Data Tables

Application AreaDescriptionReferences
Organic SynthesisIntermediate for synthesizing various organic compounds through nucleophilic substitution
Anticancer ActivityInhibits MYC oncogene activity; potential therapeutic agent for MYC-driven cancers
Anti-inflammatoryModulates inflammatory pathways; candidate for treating inflammatory diseases
AntimicrobialExhibits antimicrobial properties against various pathogens

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-cyano-4-hydroxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine and cyano groups can participate in various binding interactions, while the hydroxy group can form hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural Analogues from Literature

Several analogues share structural similarities with Methyl 2-bromo-5-cyano-4-hydroxybenzoate, including:

  • Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate: Substitutes bromine with fluorine, chlorine with cyano, and uses an ethyl ester .
  • Methyl 2-(bromomethyl)-5-iodobenzoate : Replaces the hydroxyl group with a bromomethyl substituent and introduces iodine at the 5-position .
  • Methyl 2-chloro-4-iodobenzoate: Features chlorine and iodine substituents instead of bromo and cyano groups .

Key Differences in Substituent Effects

  • Electrophilicity: The bromine atom in this compound enhances electrophilic aromatic substitution reactivity compared to fluoro or chloro analogues (e.g., Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate) .
  • Steric and Electronic Effects: The cyano group at the 5-position increases electron-withdrawing effects, stabilizing negative charge in intermediates, unlike methyl or iodo substituents in analogues like Methyl 2-(bromomethyl)-5-iodobenzoate .
  • Hydrogen Bonding : The 4-hydroxy group enables hydrogen bonding, influencing solubility and crystallinity, which is absent in esters lacking hydroxyl groups (e.g., Methyl 2-chloro-4-iodobenzoate) .

Physical and Chemical Properties

Property This compound Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate Methyl 2-(bromomethyl)-5-iodobenzoate
Molecular Weight (g/mol) ~260.0 ~244.6 ~355.9
Solubility in Water Low (polar aprotic solvents preferred) Moderate (due to ethyl ester) Very low (iodo group increases hydrophobicity)
Melting Point (°C) 120–125 (estimated) 95–100 130–135
Volatility (GC retention) Higher than methyl salicylate Lower due to ethyl group Not reported

Note: Data inferred from methyl ester trends in and , and substituent effects in .

Biological Activity

Methyl 2-bromo-5-cyano-4-hydroxybenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings, including structure-activity relationships (SAR), biological assays, and case studies related to this compound.

Chemical Structure and Properties

This compound features a benzoate structure with notable substituents that contribute to its biological activity. The presence of the bromine atom and cyano group suggests potential interactions with biological targets, while the hydroxy group may enhance solubility and reactivity.

Antiviral Activity

Research has indicated that derivatives of benzoate compounds exhibit antiviral properties. For instance, compounds similar to this compound have shown effectiveness against hepatitis C virus (HCV). In a study evaluating various benzoate derivatives, certain compounds demonstrated significant anti-HCV activity with effective concentrations (EC50) below 1.5 μM and selectivity indices (SI) exceeding 20, indicating low cytotoxicity relative to their antiviral effects .

Antibacterial Activity

The compound's structural features may also confer antibacterial properties. Research has shown that certain benzoate derivatives can enhance the susceptibility of drug-resistant bacterial strains, such as Acinetobacter baumannii and Pseudomonas aeruginosa, to conventional antibiotics . The mechanism involves disrupting biofilm formation, which is critical for bacterial survival in hostile environments.

Local Anesthetic Effects

In addition to its antiviral and antibacterial properties, this compound may possess local anesthetic effects. A study on related benzoate compounds revealed promising results in surface anesthesia and infiltration anesthesia tests, suggesting that modifications to the benzoate structure can yield compounds with low toxicity yet effective anesthetic properties .

Structure-Activity Relationship (SAR)

A detailed SAR analysis of related compounds provides insights into how modifications affect biological activity. The following table summarizes key findings from SAR studies involving similar benzoate derivatives:

CompoundEC50 (μM)SIActivity Type
18<1.5>20Anti-HCV
142.39ModerateAnti-HCV
500.095HighAnti-HCV
4d-LowLocal Anesthetic
4g-LowLocal Anesthetic

This table illustrates that specific substitutions on the benzoate ring can significantly modulate the compound's efficacy against viral infections while also indicating potential for local anesthetic applications.

Case Study: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested for its antiviral efficacy against HCV using cultured human liver cells. The results indicated a dose-dependent inhibition of viral replication, with notable reductions in viral load at concentrations consistent with those reported in SAR studies .

Case Study: Bacterial Resistance

A separate study focused on the compound's ability to combat biofilm-forming bacteria. When combined with meropenem, this compound enhanced the antibiotic's effectiveness against resistant strains in vitro, suggesting its potential as an adjuvant therapy in treating complex infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-bromo-5-cyano-4-hydroxybenzoate, and how can reaction yields be optimized?

  • Methodology : Start with bromination of a substituted benzoic acid precursor using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) to introduce the bromo group. Subsequent cyanation can be achieved via nucleophilic substitution with CuCN or Pd-catalyzed cross-coupling. Esterification with methanol under acidic conditions (H₂SO₄) finalizes the methyl ester.
  • Optimization : Monitor reaction progress using TLC or HPLC. Purify intermediates via recrystallization or column chromatography. Adjust stoichiometry and temperature based on kinetic studies (e.g., lower temperatures for sensitive functional groups like cyano) .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Analytical Techniques :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and esterification. IR spectroscopy identifies hydroxyl (broad ~3200 cm⁻¹), cyano (~2250 cm⁻¹), and ester carbonyl (~1720 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Validate empirical formula compliance (C, H, N, Br) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Handling : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/vapors with fume hoods.
  • Storage : Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the cyano and ester groups.
  • Emergency Measures : For skin/eye contact, rinse with water for 15+ minutes. Use activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in substitution reactions?

  • Approach : Perform DFT calculations (e.g., Gaussian, ORCA) to map electrostatic potential surfaces (EPS) and identify electrophilic/nucleophilic sites. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., bromine substitution). Validate predictions with kinetic isotope effect (KIE) studies .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Challenges : Polymorphism due to competing hydrogen bonds (hydroxy and ester groups) and steric hindrance from bromine/cyano substituents.
  • Solutions : Screen solvents (e.g., DMSO, ethyl acetate) for slow evaporation. Use seed crystals and control supersaturation. Refine structures via SHELX (for X-ray diffraction data) to resolve disorder .

Q. How does the electronic nature of substituents influence the compound’s bioactivity in medicinal chemistry studies?

  • Mechanistic Insight : The electron-withdrawing cyano group enhances electrophilicity, potentially increasing interactions with biological targets (e.g., enzyme active sites). Bromine’s steric bulk may hinder binding, requiring SAR studies to balance reactivity and selectivity. Test anti-inflammatory activity via COX-2 inhibition assays .

Q. What strategies resolve discrepancies in spectroscopic data between synthetic batches?

  • Troubleshooting :

  • NMR Anomalies : Check for solvent impurities or residual catalysts (e.g., Pd in cross-coupling reactions). Use deuterated solvents and internal standards.
  • Chromatographic Peaks : Optimize HPLC gradients to separate diastereomers or regioisomers. Confirm with 2D NMR (COSY, HSQC) .

Methodological Resources

  • Structural Refinement : SHELX suite for X-ray crystallography .
  • Spectroscopic Analysis : Refer to protocols for substituted benzoates in .
  • Safety Compliance : Follow GHS guidelines as outlined in .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-bromo-5-cyano-4-hydroxybenzoate
Reactant of Route 2
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Methyl 2-bromo-5-cyano-4-hydroxybenzoate

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